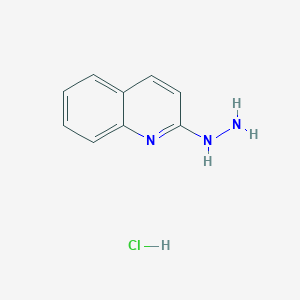
2-Hydrazinylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9N3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in the preparation of hydrazone derivatives and has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylquinoline hydrochloride typically involves the reaction of 2-chloroquinoline with hydrazine hydrate. The process is carried out in ethanol under reflux conditions for approximately 16 hours . The reaction yields 2-Hydrazinylquinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
2-Hydrazinylquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The compound acts as a derivatization agent, forming hydrazone derivatives with carbonyl compounds. This interaction enhances the detection and analysis of these compounds in various biological and chemical assays .
Comparison with Similar Compounds
- 2-Hydrazinoquinoline
- 4-Hydrazinoquinoline
- 2-Hydrazinopyridine
Comparison: 2-Hydrazinylquinoline hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in various synthetic and analytical applications .
Properties
CAS No. |
1076-68-2 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,10H2,(H,11,12);1H |
InChI Key |
KRXANHIQSINZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















